Home > Products > Screening Compounds P98868 > N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine
N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine -

N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine

Catalog Number: EVT-3929130
CAS Number:
Molecular Formula: C24H36N4
Molecular Weight: 380.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

Compound Description: This series of compounds, which includes the specific derivative N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, was designed as tubulin polymerization inhibitors. These compounds displayed notable antiproliferative activities against several cancer cell lines, including HeLa, MCF-7, and HT-29. One particular compound, 7d, exhibited potent activity against all three cell lines with IC50 values in the sub-micromolar range. Mechanistic studies indicated that 7d induced apoptosis, caused cell cycle arrest in the G2/M phase, and effectively inhibited tubulin polymerization, similar to the known inhibitor colchicine [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, demonstrating inverse agonism in functional assays []. It effectively inhibits serotonin-amplified platelet aggregation and displays potent activity in vascular smooth muscle cells []. This compound represents a potential therapeutic agent for arterial thrombosis due to its oral bioavailability, favorable safety profile, and selective antagonism of the 5-HT2A receptor, which plays a crucial role in platelet activation during thrombosis [].

N-(1,3-diphenyl-1H-pyrazol-4-yl)methylaniline derivatives

Compound Description: This series, encompassing compounds like N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p) and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)-4-methoxyanilines (8a-l), were designed as potential antiviral agents based on the structure of previously studied (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines (1a-v) []. These compounds demonstrated potent antiviral activity against specific RNA viruses, including yellow fever virus (YFV) and respiratory syncytial virus (RSV), with varying degrees of efficacy depending on the substituents []. Interestingly, the introduction of a p-methoxy group on the phenylsulfonyl moiety (compounds 8a-l) significantly impacted the antiviral activity, abolishing anti-RSV activity while modulating potency against YFV and bovine viral diarrhea virus (BVDV) [].

1,3-Disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines

Compound Description: This research focused on developing selective antagonists for the A2B adenosine receptor (AdoR), which is implicated in bronchial hyperresponsiveness in asthma []. The study identified 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (60) as a potent and selective A2B AdoR antagonist, highlighting the structure-activity relationships within this class of compounds [].

Properties

Product Name

N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine

IUPAC Name

N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N,1-dimethylpiperidin-4-amine

Molecular Formula

C24H36N4

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C24H36N4/c1-26-15-13-23(14-16-26)27(2)17-22-18-28(3)25-24(22)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h9-12,18-19,23H,4-8,13-17H2,1-3H3

InChI Key

BAVGIAMBPQLBIJ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(C)CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.